molecular formula C16H13NO3 B14560058 (4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione CAS No. 61756-05-6

(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione

Cat. No.: B14560058
CAS No.: 61756-05-6
M. Wt: 267.28 g/mol
InChI Key: ZVNSCWJYMGVXRR-UHFFFAOYSA-N
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Description

(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione is an organic compound with a complex structure that includes both imine and diketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione typically involves the condensation of 2-hydroxybenzaldehyde with 1-phenyl-1,3-butanedione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The diketone moiety can chelate metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione: shares similarities with other Schiff bases and diketones, such as:

Uniqueness

Properties

CAS No.

61756-05-6

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

4-(2-hydroxyphenyl)imino-1-phenylbutane-1,3-dione

InChI

InChI=1S/C16H13NO3/c18-13(10-16(20)12-6-2-1-3-7-12)11-17-14-8-4-5-9-15(14)19/h1-9,11,19H,10H2

InChI Key

ZVNSCWJYMGVXRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C=NC2=CC=CC=C2O

Origin of Product

United States

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